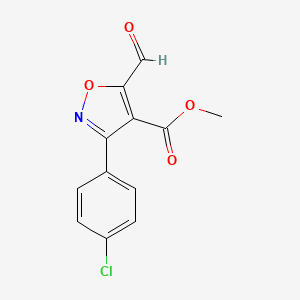
Methyl 3-(4-chlorophenyl)-5-formylisoxazole-4-carboxylate
説明
Methyl 3-(4-chlorophenyl)-5-formylisoxazole-4-carboxylate is a useful research compound. Its molecular formula is C12H8ClNO4 and its molecular weight is 265.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that compounds with similar structures have been reported to exhibit antioxidant and immunomodulatory properties . These compounds can interact with their targets, leading to changes in cellular processes.
Biochemical Pathways
Related compounds have been shown to lower reactive oxygen species (ros) levels and boost the glutathione system . This suggests that Methyl 3-(4-chlorophenyl)-5-formylisoxazole-4-carboxylate might also influence these pathways, leading to downstream effects on cellular functions.
Pharmacokinetics
A related compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole (cmi), has been predicted to be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier . This suggests that this compound might have similar ADME properties, which could impact its bioavailability.
Result of Action
Related compounds have been reported to protect dopaminergic neurons from h2o2-induced stress by lowering ros levels and boosting the glutathione system . This suggests that this compound might have similar effects.
Action Environment
It’s worth noting that environmental conditions can significantly impact the effectiveness and stability of many chemical compounds .
生物活性
Methyl 3-(4-chlorophenyl)-5-formylisoxazole-4-carboxylate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
This compound has the following structural formula:
- Molecular Formula : C12H10ClN2O4
- Molecular Weight : 278.67 g/mol
The compound features an isoxazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
1. Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that this compound induces apoptosis in melanoma cells through the modulation of key signaling pathways, specifically targeting the MAPK/ERK pathway, which is crucial for cell proliferation and survival .
2. Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor. It interacts with several enzymes involved in metabolic pathways, potentially altering their activity. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are implicated in inflammatory processes .
The biological activity of this compound can be attributed to its ability to bind to specific biomolecules, including receptors and enzymes. This binding can lead to conformational changes that affect enzymatic activity or receptor signaling. The compound's interaction with the active sites of enzymes may prevent substrate binding, thereby inhibiting catalytic activity.
Case Study 1: Cytotoxic Effects on Melanoma Cells
In a controlled study, this compound was tested on human melanoma cells (VMM917). The results indicated a selective cytotoxic effect, with a 4.9-fold increase in cell death compared to normal cells. The compound also induced cell cycle arrest at the S phase and reduced melanin production within the cells .
Case Study 2: Anti-inflammatory Properties
Another study explored the anti-inflammatory effects of the compound using an animal model. Administration of this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential for treating inflammatory diseases .
Summary of Research Findings
The following table summarizes key findings regarding the biological activities of this compound:
特性
IUPAC Name |
methyl 3-(4-chlorophenyl)-5-formyl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO4/c1-17-12(16)10-9(6-15)18-14-11(10)7-2-4-8(13)5-3-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRLJSQKRZYXBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(ON=C1C2=CC=C(C=C2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30668551 | |
| Record name | Methyl 3-(4-chlorophenyl)-5-formyl-1,2-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30668551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
682352-76-7 | |
| Record name | Methyl 3-(4-chlorophenyl)-5-formyl-1,2-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30668551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















